Misoprostol

Receptor Pharmacology Prostanoid Signaling Binding Affinity

Procure Misoprostol for its irreplaceable pharmacological profile. Its unique structural modifications confer superior metabolic stability, and its distinct high-affinity EP3 receptor binding (Ki = 0.319 µM) makes it the validated reference standard for NSAID-induced gastric ulcer prevention studies—a class-specific property not offered by analogues like enprostil or gemeprost. Ideal for dissecting EP3/EP2-mediated smooth muscle responses with minimal off-target effects.

Molecular Formula C22H38O5
Molecular Weight 382.5 g/mol
CAS No. 59122-46-2
Cat. No. B1676603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMisoprostol
CAS59122-46-2
SynonymsApo Misoprostol
Apo-Misoprostol
Cytotec
Glefos
Misoprostol
Misoprostol, (11alpha,13E)-Isomer
Misoprostol, (11alpha,13E,16R)-Isomer
Misoprostol, (11alpha,13Z)-(+-)-Isomer
Misoprostol, (11alpha.13E,16S)-Isomer
Misoprostol, (11beta,13E)-(+-)-Isomer
Misoprostol, (11beta,13E,16R)-Isomer
Misoprostol, (11beta,13E,16S)-Isomer
Novo Misoprostol
Novo-Misoprostol
SC 29333
SC 30249
SC-29333
SC-30249
SC29333
SC30249
Molecular FormulaC22H38O5
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O
InChIInChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20-,22?/m1/s1
InChIKeyOJLOPKGSLYJEMD-URPKTTJQSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.6mg/mL
Water-soluble
1.64e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Misoprostol (CAS 59122-46-2): Sourcing Guidance and Baseline Specifications for Research and Industrial Use


Misoprostol (CAS 59122-46-2) is a synthetic prostaglandin E1 (PGE1) analogue, distinguished by a methyl ester at C-1, a methyl group at C-16, and a hydroxyl group at C-16 rather than at C-15 [1]. These modifications confer resistance to metabolic inactivation, enhancing its stability relative to natural prostaglandins [1]. The compound is a small molecule (C22H38O5) with a molecular weight of 382.5 g/mol . Misoprostol undergoes rapid de-esterification in vivo to its active metabolite, misoprostol acid, which is responsible for its clinical activity and is detectable in plasma [2]. It is a potent agonist at EP2 and EP3 prostaglandin receptors, with broader binding to EP1, EP3-III, and EP4 subtypes .

Why In-Class Prostaglandin Analogues Cannot Substitute for Misoprostol in Procurement and Research Applications


Despite belonging to the same class of synthetic prostaglandin E analogues, misoprostol cannot be interchangeably substituted with compounds such as enprostil, rioprostil, gemeprost, or arbaprostil without compromising experimental validity or clinical outcomes. These analogues differ fundamentally in their receptor selectivity profiles, pharmacokinetic properties, and functional efficacy in tissue-specific assays [1]. For instance, misoprostol exhibits a unique EP receptor binding pattern (Ki values: EP1 35.675 µM, EP2 10.249 µM, EP3-III 0.319 µM, EP4 5.499 µM) , while enprostol displays markedly higher affinity for the EP1 receptor (Ki 14.5 nM) [2] and gemeprost demonstrates a distinct EP3 potency ranking [3]. Furthermore, misoprostol's proven, dose-dependent prevention of NSAID-induced gastric ulcers (1.4% ulcer incidence at 200 µg q.i.d. vs. 21.7% placebo) is not a class-wide property; other prostaglandin analogues lack equivalent regulatory approval or evidence for this specific indication [4]. Consequently, sourcing decisions based solely on class-level similarity introduce significant scientific and regulatory risk.

Quantitative Differentiation of Misoprostol from Prostaglandin Analogues: A Comparator-Based Evidence Guide for Scientific Selection


EP3 Receptor Selectivity: Misoprostol Exhibits >100-Fold Higher Affinity for EP3-III Than EP1, Defining a Distinct Pharmacologic Profile

Misoprostol demonstrates a unique selectivity profile across prostaglandin E (EP) receptor subtypes. It binds to the EP3-III receptor with a Ki of 0.319 µM, which is approximately 112-fold higher affinity than its binding to EP1 (Ki 35.675 µM) and 17-fold higher than its binding to EP4 (Ki 5.499 µM) . This selectivity contrasts with enprostil, which displays a Ki of 14.5 nM for the EP1 receptor [1], and gemeprost, which has a different EP3 potency ranking (EMR 3.3 vs. misoprostol 2.2) [2]. Misoprostol is also selective for EP receptors over DP, FP, IP, and TP receptors, with Ki values >100 µM for these non-EP targets .

Receptor Pharmacology Prostanoid Signaling Binding Affinity

NSAID-Induced Gastric Ulcer Prevention: Misoprostol 200 µg q.i.d. Reduces Ulcer Incidence from 21.7% to 1.4% in a Placebo-Controlled Trial

In a multicenter, double-blind, placebo-controlled trial of 420 osteoarthritis patients receiving chronic NSAID therapy, misoprostol 200 µg administered four times daily reduced the incidence of gastric ulcers (>0.3 cm diameter) from 21.7% (placebo) to 1.4% (p < 0.001) over three months [1]. This represents an absolute risk reduction of 20.3% and a relative risk reduction of 93.5%. Misoprostol is the only prostaglandin analogue with robust, regulatory-grade evidence for this indication; enprostil and rioprostil lack comparable Phase III data for NSAID-ulcer prevention [2].

Gastroenterology NSAID Toxicity Mucosal Protection

Duodenal Ulcer Healing: Head-to-Head Trial Shows Equivalence with Enprostil but Highlights Distinct Dosing and Tolerability Profiles

A randomized controlled trial directly comparing misoprostol (200 µg q.i.d.) with enprostil (35 µg b.i.d.) in 214 patients with acute duodenal ulcers found both agents healed approximately 80% of ulcers at 4 weeks and >90% at 6 weeks, with no significant difference in efficacy [1]. However, the study revealed important differentiating factors: both agents provided pain relief in <50% of patients, and diarrhea occurred in >40% of participants in both groups, occurring mainly in the first two weeks [1]. This direct equivalence demonstrates that while efficacy is comparable, misoprostol's four-times-daily dosing schedule and side-effect profile may influence experimental design choices in preclinical ulcer models.

Gastroenterology Ulcer Therapy Clinical Efficacy

Cervical Priming for Surgical Abortion: Oral Misoprostol 800 µg Achieves 7 mm Median Dilatation vs. 3 mm with Vaginal Gemeprost 1 mg

In a retrospective analysis of 746 nulliparous women undergoing first-trimester surgical termination, oral misoprostol 800 µg administered 2 hours pre-procedure achieved a median baseline cervical dilatation of 7 mm, compared to only 3 mm for vaginal gemeprost 1 mg (p < 0.0001) [1]. Furthermore, the gemeprost group experienced significantly higher rates of abdominal pain requiring medication, emergency admissions for bleeding, and cervical injury from mechanical dilatation [1]. Another randomized trial confirmed that vaginal misoprostol 400 µg was as effective as gemeprost 1 mg for cervical priming when administered 3-4 hours pre-procedure [2].

Obstetrics Cervical Ripening Comparative Efficacy

Pharmacokinetics: Misoprostol's Short Half-Life (20-40 min) Contrasts with Enprostil's Prolonged Elimination (t1/2β 34.3 h)

Misoprostol acid, the active metabolite, exhibits a terminal half-life of 20-40 minutes following oral administration, with a Tmax of 12 ± 3 minutes [1]. This rapid elimination profile contrasts sharply with enprostil, which has a reported elimination half-life (t1/2β) of 34.3 hours [2]. Misoprostol also demonstrates no accumulation with multiple dosing, achieving steady-state within two days [1].

Pharmacokinetics Drug Metabolism In Vivo Studies

Gastric Inhibitory Polypeptide (GIP) Suppression: Misoprostol (400 µg) Reduces GIP by 57%, Less Than Enprostil (94%) but More Than Rioprostil (45%)

In a double-blind, randomized study of 12 healthy volunteers undergoing oral glucose tolerance tests, prior administration of misoprostol (400 µg) reduced the integrated incremental GIP response by 57% (P ≤ 0.001) compared to placebo [1]. This intermediate effect was greater than that of rioprostil (300 µg; 45% reduction, P ≤ 0.01) but substantially less than enprostil (70 µg; 94% reduction, P ≤ 0.001) [1]. None of the drugs significantly affected overall glucose tolerance, though misoprostol caused an initial ~10-minute delay in insulin and C-peptide responses [1].

Endocrinology Gastrointestinal Hormones Incretin Axis

Optimal Research and Industrial Application Scenarios for Misoprostol Based on Quantitative Differentiation Evidence


Preclinical Modeling of NSAID-Induced Gastropathy and Mucosal Protection

Misoprostol's uniquely robust, placebo-controlled evidence for preventing NSAID-induced gastric ulcers (absolute risk reduction 20.3% at 200 µg q.i.d. ) makes it the definitive reference standard for gastrointestinal safety studies. Researchers investigating novel gastroprotective agents should use misoprostol as the positive control, as other prostaglandin analogues lack equivalent regulatory-grade data for this indication [6].

EP3/EP2 Receptor-Mediated Signaling Studies in Smooth Muscle Pharmacology

Given misoprostol's distinct EP receptor binding profile (Ki: EP3-III 0.319 µM vs. EP1 35.675 µM ) and its functional effects in isolated tissue preparations (e.g., guinea pig ileum, vas deferens ), it is the preferred tool compound for dissecting EP3- and EP2-mediated responses in uterine, gastrointestinal, and vascular smooth muscle. Its selectivity over DP, FP, IP, and TP receptors (Ki >100 µM ) minimizes off-target confounding.

Cervical Ripening and Uterine Contractility Studies in Reproductive Biology

Misoprostol's demonstrated superiority over gemeprost in achieving cervical dilatation (median 7 mm vs. 3 mm at 2 hours ) and its equivalence at 3-4 hours [6] supports its use as a cost-effective, orally administrable tool for studies of cervical remodeling, uterine contractility, and parturition. Researchers should account for the significant dose- and time-dependent effects observed across studies [REFS-1, REFS-2].

Pharmacokinetic/Pharmacodynamic Modeling Requiring Rapid-Onset, Short-Acting Prostanoid Exposure

Misoprostol's rapid absorption (Tmax 12 ± 3 minutes ) and short half-life (20-40 minutes ) are ideal for studies requiring precise temporal control of drug exposure and minimal carry-over effects. In contrast, analogues like enprostil (half-life 34.3 hours [6]) would be unsuitable for crossover designs or acute interventional protocols due to prolonged washout periods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Misoprostol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.